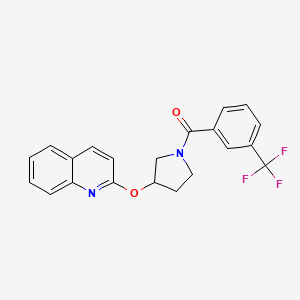
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone” is an organic compound that belongs to the class of indole derivatives . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been used to synthesize a variety of indole derivatives . For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing suitably substituted chalcones .Chemical Reactions Analysis
Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They have been used in the development of new drugs .Mecanismo De Acción
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Biochemical Pathways
The compound is involved in the MAP kinase signal transduction pathway This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stress
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells. It has been extensively studied and has shown promising results in a variety of cell types. However, there are also limitations to using this compound in lab experiments. It may not be effective in all cell types, and its effects may be dose-dependent. Additionally, the inhibition of PLD enzymes may have off-target effects that need to be carefully considered.
Direcciones Futuras
There are several future directions for the study of (3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone. One potential area of research is the development of more potent and selective PLD inhibitors. Another area of research is the investigation of the role of PLD enzymes in disease states, including cancer and neurodegenerative diseases. Additionally, the use of this compound in combination with other therapies may lead to synergistic effects that could be beneficial in the treatment of various diseases.
Métodos De Síntesis
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-fluorophenylboronic acid, 4-bromo-2-chloropyridine, and indoline-1-carboxylic acid to produce (5-(pyridin-4-yl)indolin-1-yl)(3-fluorophenyl)methanone. This compound is then treated with trifluoroacetic anhydride to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
(3-Fluorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to inhibit PLD enzymes in a variety of cell types, including cancer cells, neurons, and immune cells. This inhibition has been linked to a number of cellular processes, including cell migration, proliferation, and survival.
Propiedades
IUPAC Name |
(3-fluorophenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O/c21-18-3-1-2-17(13-18)20(24)23-11-8-16-12-15(4-5-19(16)23)14-6-9-22-10-7-14/h1-7,9-10,12-13H,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFBKZRAIUSJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)
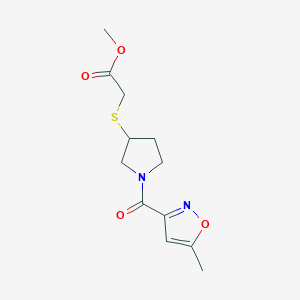
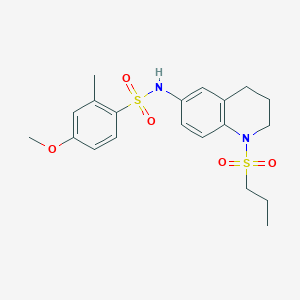
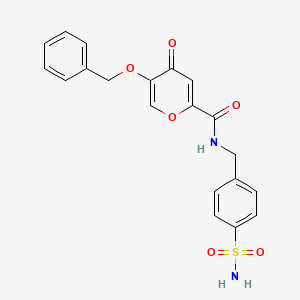
![3-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2901638.png)

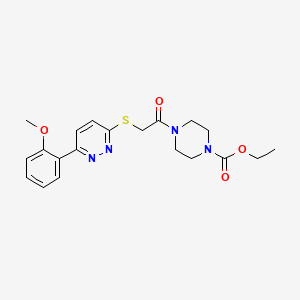
![Ethyl 6-benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2901643.png)


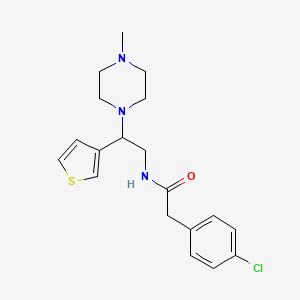
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2901649.png)
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2901650.png)
